![molecular formula C25H24 B14181885 Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis- CAS No. 865433-17-6](/img/structure/B14181885.png)
Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis-: is an organic compound with the molecular formula C₂₅H₂₄ This compound is characterized by its complex structure, which includes a benzene ring and a phenylethenylidene group connected through a pentanediyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentanediyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylethenylidene group is then introduced through a subsequent reaction with a suitable phenyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions: Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
科学研究应用
Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenylethenylidene group can participate in π-π interactions with aromatic residues in proteins, while the benzene ring can undergo electrophilic or nucleophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-
- Benzene, 1,1’-[(1E)-3-phenoxy-1-propene-1,3-diyl]bis-
Comparison: Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in scientific research may also vary based on its unique interactions with molecular targets.
属性
CAS 编号 |
865433-17-6 |
|---|---|
分子式 |
C25H24 |
分子量 |
324.5 g/mol |
InChI |
InChI=1S/C25H24/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16H,17-18,20-21H2 |
InChI 键 |
IKGHORHJKPLIOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=C=CC2=CC=CC=C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
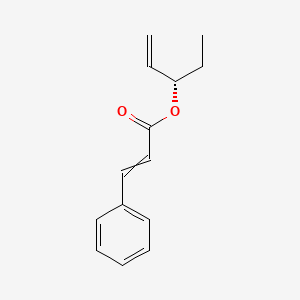
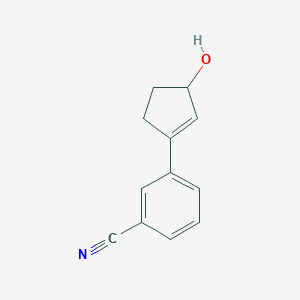
![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
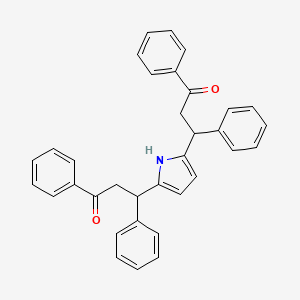

![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
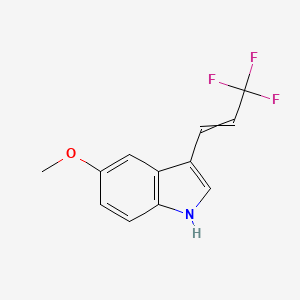
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
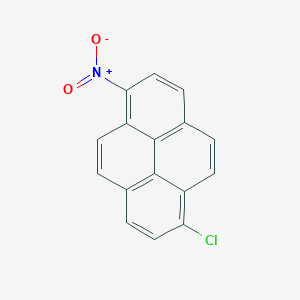
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
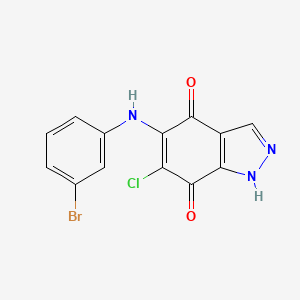
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
